molecular formula C2H6ClO2P B3392499 Methyl methylphosphonochloridate CAS No. 1066-52-0

Methyl methylphosphonochloridate

Cat. No.: B3392499
CAS No.: 1066-52-0
M. Wt: 128.49 g/mol
InChI Key: KKHPDGYJSLZVFZ-UHFFFAOYSA-N
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Description

Methyl methylphosphonochloridate, identified by CAS number 1066-52-0, is an organophosphorus compound with the molecular formula C2H6ClO2P and a molecular weight of 128.495 g/mol . It is also known by several synonyms, including methyl methylphosphonyl chloride and O-methyl-methylphosphonic acid chloride . This compound functions as a key chemical intermediate. A notable historical application of this compound and similar alkyl methylphosphonochloridates has been in the synthesis of organophosphate nerve agents . This class of compounds is highly toxic, exerting its effects through the inhibition of the enzyme acetylcholinesterase (AChE), which leads to an accumulation of acetylcholine and overstimulation of the nervous system . This product is strictly for research and development purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, veterinary, household, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(methyl)phosphoryl]oxymethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHPDGYJSLZVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910045
Record name Methyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-52-0
Record name Methyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Reaction Chemistry of Methyl Methylphosphonochloridate

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in methyl methylphosphonochloridate is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This reactivity is the basis for the formation of a wide range of phosphonate (B1237965) derivatives.

The reaction of this compound with alcohols is a common method for the synthesis of methylphosphonate (B1257008) esters. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus center, resulting in the formation of a new P-O bond and the elimination of hydrogen chloride.

This compound can be condensed with α-hydroxyacid methyl esters. This reaction leads to the formation of a new class of organophosphorus compounds with potential applications in various fields.

When this compound reacts with achiral alcohols, the resulting methylphosphonate product is a racemic mixture of two enantiomers at the phosphorus center. This is because the phosphorus atom in the product is a stereocenter.

The selective cleavage of the P-OMe (methoxy) group in alkyl methyl methylphosphonates can be achieved through hydrolysis. This reaction is often facilitated by the use of specific reagents like bromotrimethylsilane (B50905) followed by methanolysis, which allows for the targeted removal of the methyl group to yield alkyl hydrogen methylphosphonates. rsc.org This selective dealkylation is a valuable synthetic tool for creating phosphonic acids with a free hydroxyl group on the phosphorus atom. rsc.org

The hydrolysis of this compound initially yields methyl hydrogen methylphosphonate. Further hydrolysis can occur, depending on the reaction conditions, to produce methylphosphonic acid. The mechanism of hydrolysis for related phosphonate esters has been studied, and it is generally accepted to proceed through a nucleophilic attack of water on the phosphorus center. cdnsciencepub.comnih.govmdpi.com The rate of hydrolysis can be influenced by pH and the steric and electronic properties of the substituents on the phosphorus atom. mdpi.com For instance, the acid-catalyzed hydrolysis of methyl dialkylphosphinates has been shown to proceed via an A2 mechanism, involving the participation of water in the rate-determining step. researchgate.net

The table below summarizes the synthesis of various alkyl hydrogen methylphosphonates. rsc.org

R GroupYield of RO(MeO)P(O)Me (%)Yield of RO(HO)P(O)Me (%)
i-Pr66-9560-97
n-Bu66-9560-97
i-Bu66-9560-97
s-Bu66-9560-97
Pinacolyl66-9560-97
Cyclopentyl66-9560-97
Cyclohexyl66-9560-97

This compound readily reacts with primary and secondary amines to form phosphonamidates. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the phosphorus center, displacing the chloride ion. acs.org The reactivity of the amine is influenced by steric factors; for example, the reaction rate decreases with increasing steric bulk of the amine. acs.org The reaction of ethyl methylphosphonochloridate with a series of amines has been studied, and the rates were found to be influenced by the steric hindrance of the amine. acs.org

The synthesis of phosphonamidates is a significant area of research due to the biological activity of many of these compounds. mdpi.com The reaction can be influenced by the choice of base or mediator, with different reagents leading to varying yields and product purities. mdpi.com

The table below shows the rates of reaction of ethyl methylphosphonochloridate with various amines. acs.org

AmineRate Constant (l.mol⁻¹s⁻¹) at 0°C
AmmoniaToo fast to measure
EthylamineToo fast to measure
n-ButylamineToo fast to measure
sec-Butylamine0.015
Diethylamine0.0034
Di-n-butylamine0.0012
Di-sec-butylamine0.00003

Reactions with Thiols (e.g., Thiolates) to Form Phosphonothioates

This compound can react with thiols or their more nucleophilic conjugate bases, thiolates, to produce methylphosphonothioates. Thiols are sulfur analogs of alcohols and are known to be good nucleophiles, particularly in their deprotonated thiolate form (RS⁻). wikipedia.orgmasterorganicchemistry.com

The reaction is analogous to the Williamson ether synthesis and proceeds via a nucleophilic substitution mechanism, likely SN2-type, at the phosphorus center. libretexts.org The thiolate anion attacks the electrophilic phosphorus atom, displacing the chloride ion to form a P-S bond. masterorganicchemistry.comlibretexts.org

General Reaction: CH₃P(O)(Cl)CH₃ + R-SH + Base → CH₃P(O)(SR)CH₃ + Base·HCl or CH₃P(O)(Cl)CH₃ + R-S⁻Na⁺ → CH₃P(O)(SR)CH₃ + NaCl

The use of a base is typically required to deprotonate the thiol to the more reactive thiolate. The reaction of thiols with polysulfides is known to be rapid, suggesting that the phosphorus-chlorine bond in this compound would also be highly susceptible to attack by a thiolate. masterorganicchemistry.com

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

Organometallic reagents are potent nucleophiles and react readily with electrophilic phosphorus compounds like this compound. The product of the reaction depends on the type of organometallic reagent used.

Grignard Reagents (RMgX): Grignard reagents are strong nucleophiles and are expected to react with this compound. masterorganicchemistry.commasterorganicchemistry.com Drawing an analogy from their reactions with esters and acid chlorides, Grignard reagents would likely add twice. The first equivalent would displace the chloride to form a phosphine (B1218219) oxide intermediate. This intermediate, being similar to a ketone, would then be attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.comstackexchange.com

Organolithium Reagents (RLi): Organolithium reagents are generally more reactive than Grignard reagents. nih.govlibretexts.org Their reaction with this compound would be similar to that of Grignards, likely resulting in double addition to the phosphorus center. masterorganicchemistry.comwikipedia.org

Organocopper Reagents (R₂CuLi - Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents. wikipedia.orgmasterorganicchemistry.com They are known to react with acid chlorides to produce ketones, with the reaction stopping after a single addition. organicchemistrytutor.com By analogy, the reaction of an organocuprate with this compound is expected to yield a tertiary phosphine oxide via the displacement of the chloride ion by one of the R groups from the cuprate, without the second addition. chemistrysteps.commasterorganicchemistry.com This makes organocuprates useful for the controlled formation of a single new C-P bond.

Organometallic ReagentExpected Major Product with this compoundNumber of Alkyl/Aryl Groups Added
Grignard Reagent (RMgX)Tertiary Phosphine Oxide (R₂P(O)CH₃)2
Organolithium Reagent (RLi)Tertiary Phosphine Oxide (R₂P(O)CH₃)2
Organocopper Reagent (R₂CuLi)Secondary Phosphine Oxide (RP(O)(CH₃)₂)1

Hydrolysis and Degradation Pathways

The stability of this compound and its degradation products is of significant interest. Hydrolysis is a key degradation pathway, influenced by factors such as pH.

Investigation of C-P Bond Cleavage Mechanisms

The hydrolysis of organophosphorus compounds can proceed via cleavage of either the P-O/P-N bonds or the more stable C-P bond. In the hydrolysis of phosphonates, P-O bond cleavage is the more common pathway. mdpi.com However, cleavage of the C-P bond can occur under certain conditions.

Studies on the degradation of methylphosphonic acid, the ultimate hydrolysis product of many methylphosphonates, show that C-P bond cleavage can be induced by UV irradiation. rsc.org This photo-degradation is mediated by reactive oxygen species (ROS), specifically the hydroxyl radical (•OH). rsc.org The process involves the incorporation of an exogenous oxygen atom into the final phosphate (B84403) product. rsc.org

Theoretical studies on the acid-catalyzed C-P bond cleavage of model α-aminophosphonates suggest a multi-step mechanism:

Protonation of the molecule.

Cleavage of the P-C bond, a process that may be facilitated by the presence of water molecules. nih.gov

Transformation of the resulting intermediates. nih.gov

Enzymatic systems, such as phosphonoacetate hydrolase, have evolved to cleave the C-P bond, highlighting that while it is a stable bond, specific catalytic environments can promote its rupture. nih.gov

Influence of pH on Degradation Kinetics

The rate of hydrolysis and degradation of organophosphorus compounds, including methylphosphonochloridate and its derivatives, is highly dependent on the pH of the solution. mdpi.comnih.gov

Acidic Conditions: In acidic media, the hydrolysis of phosphonate esters can occur, although the rates and mechanisms (P-O vs. C-O cleavage) can vary. nih.gov For some phosphinates, a maximum hydrolysis rate is observed at a specific acid concentration, with inhibition occurring at higher concentrations. nih.gov

Neutral and Alkaline Conditions: Degradation is often accelerated under neutral to alkaline conditions. Studies on methylphosphonic acid have shown that its degradation is more extensive and rapid under alkaline conditions. rsc.org Similarly, the degradation of various organophosphorus pesticides is significantly faster at higher pH values. organicchemistrytutor.comnih.gov For example, the ozonation of methylparathion showed 98% conversion at pH 9 after 120 minutes, compared to only 60% at pH 3. organicchemistrytutor.com This is often because the hydroxide (B78521) ion (OH⁻) is a better nucleophile than water, facilitating the cleavage of the phosphorus-containing bonds.

pH ConditionRelative Degradation Rate (Qualitative)Primary NucleophileRelevant Findings
Strongly Acidic (pH < 3)ModerateH₂OHydrolysis occurs; C-P bond cleavage can be acid-catalyzed in some derivatives. nih.gov
Neutral (pH ≈ 7)Slow to ModerateH₂OBase-catalyzed hydrolysis pathway begins to contribute. nih.gov
Alkaline (pH > 8)FastOH⁻Degradation is significantly enhanced due to the higher concentration of the stronger nucleophile, OH⁻. organicchemistrytutor.comrsc.org

This table summarizes the general influence of pH on the degradation kinetics of methylphosphonochloridate and related organophosphorus compounds based on published research.

Photo-Degradation Mechanisms (e.g., UV Irradiation and Reactive Oxygen Species)

The photo-degradation of organophosphorus compounds, including those structurally related to this compound, is a critical area of environmental and materials science research. Ultraviolet (UV) irradiation can induce the decomposition of these compounds, a process that can be influenced by the presence of reactive oxygen species (ROS). nih.govresearchgate.net

Studies on related organophosphorus compounds like dimethyl methylphosphonate (DMMP) and methylphosphonic acid (MPn) provide insights into the potential photo-degradation pathways of this compound. nih.govrsc.org For instance, the degradation of MPn under UV irradiation is significantly influenced by pH, with more extensive degradation occurring under alkaline conditions. rsc.orgnih.gov This process involves the cleavage of the carbon-phosphorus (C-P) bond. Isotopic studies have confirmed that one oxygen atom from the surrounding water is incorporated into the resulting orthophosphate (PO4) product. rsc.orgnih.gov

The involvement of reactive oxygen species (ROS) in the photo-degradation process has been a subject of investigation. nih.govnih.govmdpi.com Experiments using ROS-quenching compounds have indicated that hydroxyl radicals (˙OH) are the primary species responsible for cleaving the C-P bond in MPn, rather than other ROS. rsc.orgnih.gov This suggests that the photo-degradation of this compound may also proceed via attack by hydroxyl radicals.

Furthermore, photocatalytic systems, often employing titanium dioxide (TiO2), have been shown to be effective in degrading organophosphorus compounds. nih.govresearchgate.net In the case of ethyl methylphosphonate (EMPA), TiO2 photocatalysis leads to its decomposition into methyl phosphonic acid and phosphoric acid. researchgate.net The presence of ultrasound can enhance the photocatalytic degradation of compounds like DMMP, not by altering the fundamental reaction products, but by improving the mass transport of the compound to the catalyst surface. nih.gov

It is important to note that direct photolysis can also play a role. For example, the direct photolysis of guaiacol (B22219) in the presence of chloride has been shown to produce methyl chloride, indicating that UV irradiation can lead to the cleavage of methoxy (B1213986) groups and subsequent reaction with halides. nih.gov This pathway could be relevant to the degradation of this compound, which also contains a methoxy group.

Rearrangement Reactions Involving Phosphonochloridate Intermediates

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or other parts of a molecule are rearranged, leading to a structural isomer of the original molecule. wiley-vch.dethermofisher.com These reactions are fundamental in organic synthesis and can involve the migration of an atom or group from one atom to another within the same molecule. youtube.comyoutube.com

In the context of phosphorus chemistry, rearrangement reactions involving phosphonochloridate intermediates are known, although specific examples detailing the rearrangement of this compound itself are not extensively documented in the provided search results. However, related rearrangements in similar organophosphorus compounds provide valuable insights.

One notable type of rearrangement is the phosphonate-phosphate rearrangement, which involves the isomerization of α-hydroxyphosphonates. researchgate.net This reaction is typically base-catalyzed and proceeds with retention of configuration at the phosphorus center. The driving force for this type of rearrangement is often the formation of a more stable species.

Another relevant class of rearrangements includes those analogous to the Beckmann rearrangement, which converts oximes into amides. libretexts.orgmasterorganicchemistry.com While not directly involving a phosphonochloridate, the principles of migration and the formation of new bonds are transferable concepts.

The search results also allude to rearrangements induced by strong bases like lithium dialkylamides. For instance, treatment of a phosphonate with LDA (lithium diisopropylamide) at low temperatures can effect an intentional isomerization. researchgate.net This suggests that under specific basic conditions, rearrangement of this compound or its derivatives could be possible.

While the provided information does not offer a direct, detailed mechanism for the rearrangement of this compound, the principles from related phosphonate and organophosphorus chemistry suggest that such rearrangements would likely involve nucleophilic attack, the formation of a transient intermediate, and subsequent migration of a group to form a more stable product. The specific conditions (e.g., presence of a strong base or a Lewis acid) would be crucial in dictating the course of the reaction.

Stereochemical Control and Chiral Synthesis Involving Methyl Methylphosphonochloridate

Chiral Phosphorus Centers in Methyl Methylphosphonochloridate Derivatives

The tetracoordinate phosphorus atom in methylphosphonate (B1257008) derivatives, formed from this compound, is chiral when the four substituents are different. The development of methods to obtain these derivatives in enantiomerically pure form is a significant area of synthetic organic chemistry.

The synthesis of enantiomerically pure methylphosphonates is fundamental for creating stereodefined molecules like modified oligonucleotides. nih.gov Methylphosphonate (MP) oligodeoxynucleotides, which are analogs of natural DNA, contain a methyl group instead of a non-bonding phosphoryl oxygen, rendering them metabolically stable. nih.gov The introduction of this methylphosphonate linkage creates a chiral center at the phosphorus atom. nih.gov

A common strategy involves the preparation of diastereomerically pure building blocks, such as methylphosphonamidites, which can then be used in automated solid-phase synthesis. nih.gov This approach allows for the construction of oligonucleotides with defined R(P) or S(P) chirality at specific positions. nih.gov For instance, all 16 possible chiral R(P) methylphosphonate dinucleotides have been synthesized and prepared for use in automated oligonucleotide synthesis, enabling the creation of oligonucleotides with alternating R(P) methylphosphonate and phosphodiester linkages. nih.gov

The general workflow for producing these modified nucleic acids involves three main stages:

Solid-phase assembly: Protected RNA or DNA is assembled on a solid support using standard phosphoramidites along with the desired methylphosphonamidite building blocks. nih.gov

Deprotection and Purification: The assembled chain is cleaved from the support and deprotected, often requiring carefully optimized basic conditions. Initial purification is typically performed using anion-exchange chromatography. nih.gov

Diastereomer Separation: The resulting mixture of R(P) and S(P) diastereomers is separated into pure forms, commonly by using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

A classical and effective method for resolving racemic mixtures of chiral acids is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This technique is applicable to methylphosphonic acids or other acidic derivatives that can be synthesized from this compound. The racemic acid is reacted with an enantiomerically pure chiral base, such as the naturally occurring Cinchona alkaloids quinine (B1679958) or cinchonine. libretexts.orgnih.gov

The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(chiral)-base and (S)-acid·(chiral)-base). libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgnih.gov After separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the target compound and a base to neutralize the resolving agent. gavinpublishers.com

Quinine has been demonstrated to be an effective resolving agent for phosphorus-containing compounds, such as C2-symmetric N,N-bis(phosphinomethyl)amines, yielding single enantiomers with high purity. nih.gov The efficiency of the separation depends on the difference in solubility between the two diastereomeric salts. The choice of solvent and crystallization conditions is critical for achieving high enantiomeric excess (ee). gavinpublishers.com

Racemic CompoundChiral Resolving AgentResulting DiastereomersSeparation MethodOutcome
(R/S)-Methylphosphonic Acid Derivative(-)-Quinine(R)-Acid·(-)-Quinine Salt & (S)-Acid·(-)-Quinine SaltFractional CrystallizationSeparated pure (R) and (S) enantiomers after regeneration. libretexts.orgnih.gov
(R/S)-Methylphosphonic Acid Derivative(+)-Cinchonine(R)-Acid·(+)-Cinchonine Salt & (S)-Acid·(+)-Cinchonine SaltFractional CrystallizationSeparated pure (R) and (S) enantiomers after regeneration. nih.gov

Stereoselectivity in Displacement Reactions at Phosphorus

Nucleophilic substitution at the tetrahedral phosphorus center of this compound and its derivatives is a key reaction for introducing functional groups. The stereochemical course of these reactions is of great interest and is highly dependent on the reaction mechanism.

In many cases, nucleophilic substitution reactions at a tetracoordinate phosphorus center proceed with an inversion of configuration, analogous to the S_N2 reaction at a carbon center. mdpi.com This stereochemical outcome is characteristic of a concerted, single transition state mechanism, often denoted as S_N2-P. mdpi.comnih.gov In this mechanism, the nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to a direct displacement with inversion of the stereocenter.

Experimental studies on cyclic thiophosphoryl chlorides and bromides have shown that their reactions with nucleophiles like hydroxide (B78521), methoxide, and dimethylamine (B145610) occur with a clean inversion of configuration at the phosphorus atom. mdpi.com Similarly, reactions involving optically active phosphinates and phosphine (B1218219) oxides have demonstrated that substitution often proceeds with high stereospecificity and inversion of configuration. nih.govrsc.org The observation of inversion provides strong evidence against mechanisms involving long-lived intermediates that could undergo rearrangements (pseudorotation) leading to racemization or retention of configuration. mdpi.com

SubstrateNucleophileProposed MechanismStereochemical OutcomeReference
Cyclic Thiophosphoryl ChloridesHO⁻, CH₃O⁻, Me₂NHS_N2-PInversion of configuration mdpi.com
(Ethoxy)ethylphosphonochloridothionateCl⁻ (identity exchange)S_N2-PInversion of configuration nih.gov
Optically Active O-methyl ethylphenylphosphiniteCH₃Li, NaOCH₃S_N2-P typeInversion of configuration rsc.org

The stereochemical outcome of nucleophilic substitution at phosphorus is not always inversion. The mechanism can shift from a concerted S_N2-P pathway to a stepwise addition-elimination (A-E) pathway, which involves the formation of a pentacoordinate intermediate, typically a trigonal bipyramidal phosphorane (TBP). mdpi.comnih.gov

The stereochemistry of the A-E mechanism is more complex. If the attacking nucleophile and the leaving group occupy the two apical (axial) positions in the TBP intermediate, and if this intermediate decomposes to products faster than it undergoes structural rearrangement (pseudorotation), the result is an inversion of configuration. mdpi.com However, if the intermediate has a sufficient lifetime to undergo pseudorotation, which shuffles the positions of the substituents, a mixture of stereoisomers (inversion, retention, or racemization) can be formed.

DFT (Density Functional Theory) calculations have become a powerful tool to distinguish between these mechanisms. mdpi.comnih.gov For the alkaline hydrolysis of cyclic thiophosphoryl chlorides, DFT studies show a potential energy surface with a single transition state, supporting the S_N2-P mechanism. mdpi.com In contrast, for the corresponding fluorides, the calculations reveal a stepwise A-E mechanism with the formation of a pentacoordinate intermediate. mdpi.com The choice between the S_N2-P and A-E pathways is influenced by factors such as the nature of the nucleophile, the leaving group, and the other substituents on the phosphorus atom.

Application of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

An alternative to resolving a racemic mixture is to use a chiral auxiliary or catalyst to directly guide the stereochemical outcome of a reaction. numberanalytics.com This approach, known as asymmetric synthesis, is a powerful strategy for producing enantiomerically enriched compounds.

In the context of this compound, a chiral auxiliary—typically a chiral alcohol or amine—can be reacted with the chloridate. This reaction replaces the chlorine atom and forms a new compound that now contains a covalently bonded chiral group. The phosphorus center is now one of two diastereomeric centers in the molecule. Subsequent reaction with a nucleophile can proceed with high diastereoselectivity because the chiral auxiliary sterically or electronically directs the incoming nucleophile to one face of the molecule. researchgate.net After the key stereocenter is set, the auxiliary can be cleaved and removed. Chiral oxazolidinones and camphor-based auxiliaries have been successfully used to induce stereoselectivity in various chemical transformations. researchgate.net

Chiral catalysts, including enzymes or small organic molecules like modified Cinchona alkaloids or primary amines, can also be employed. nih.govbeilstein-journals.org The catalyst interacts with the substrate to create a chiral environment around the reaction center, lowering the activation energy for the formation of one enantiomer over the other. beilstein-journals.org For example, chiral primary amines can catalyze reactions by forming transient iminium ions, which then react with high stereoselectivity. beilstein-journals.org While heavily developed for carbon-centered reactions, these principles are applicable to stereoselective synthesis at phosphorus centers.

Regioselective Transformations Induced by this compound

This compound serves as a reagent in the phosphorylation of molecules possessing multiple reactive sites. The inherent reactivity of the phosphorus center towards nucleophiles allows for its use in creating new P-C or P-O bonds. In the context of regioselectivity, the interaction of this compound with unsymmetrical substrates containing more than one potential reaction site can lead to the preferential formation of one constitutional isomer over others. Research in this area, while not extensive, has provided insights into the selective reactions of this compound with polyfunctional molecules, such as α-hydroxy acids and their derivatives.

The reactions of this compound with α-hydroxyacid methyl esters demonstrate a notable regioselectivity in subsequent transformations. When this compound is condensed with various α-hydroxyacid methyl esters, it leads to the formation of diastereomeric mixtures of the corresponding phosphonates. researchgate.netresearchgate.net A subsequent basic hydrolysis of these products results in a selective and unexpected cleavage of the P-OMe group, leaving the carboxylate ester group intact in most cases. researchgate.netresearchgate.net This indicates a regioselective preference in the hydrolysis step, influenced by the structure of the phosphonate (B1237965) adduct.

For instance, the condensation with methyl (S)-(–)-lactate, as well as methyl (S)-(+)- and (R)-(–)-mandelates, yields inseparable 1:1 mixtures of diastereomers. researchgate.netresearchgate.net The subsequent hydrolysis of these compounds proceeds with high selectivity to cleave the P-methoxy bond. researchgate.netresearchgate.net However, in the case of the derivative formed from 2-methyllactate, the hydrolysis leads to the cleavage of both the P-OMe and the C(O)OMe groups. researchgate.netresearchgate.net

A different manifestation of regioselectivity is observed in the reaction of this compound with the dilithium (B8592608) salt of 2-methyllactic acid. This reaction unexpectedly yields P-racemic methylphosphonates that incorporate two units of the α-hydroxy acid, linked through a carboxylic ester bond. researchgate.netresearchgate.net This outcome suggests a cascade of reactions where the initial phosphorylation is followed by a regioselective intermolecular reaction between two phosphorylated intermediates.

The following table summarizes the research findings on the condensation of this compound with various α-hydroxyacid methyl esters and the subsequent selective hydrolysis.

Reactant (α-Hydroxyacid Methyl Ester)Product of CondensationYield of CondensationObservations on Subsequent Hydrolysis
Methyl 2-methyllactateMixture of diastereomers63–69%Simultaneous cleavage of P–OMe and C(O)OMe groups. researchgate.netresearchgate.net
Methyl (S)-(–)-lactateMixture of diastereomers63–69%Selective and quantitative cleavage of the P–OMe group. researchgate.netresearchgate.net
Methyl (S)-(+)-mandelateMixture of diastereomers63–69%Selective and quantitative cleavage of the P–OMe group. researchgate.netresearchgate.net
Methyl (R)-(–)-mandelateMixture of diastereomers63–69%Selective and quantitative cleavage of the P–OMe group. researchgate.netresearchgate.net

Advanced Synthetic Utility of Methyl Methylphosphonochloridate in Complex Molecule Construction

Building Block for Organophosphorus Compounds

Methyl methylphosphonochloridate serves as a fundamental precursor in the synthesis of various organophosphorus compounds. nih.gov Its utility stems from the reactive phosphonochloridate moiety, which can readily undergo nucleophilic substitution with a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the introduction of a methylphosphonate (B1257008) group into a wide array of organic scaffolds. For instance, it is employed as an intermediate in the synthesis of certain heterocyclic compounds and has been identified as a building block for creating histone deacetylase (HDAC) inhibitors, which have shown anti-inflammatory properties in research settings. biosynth.com The conversion of phosphonates to their corresponding phosphonochloridates is a critical transformation in organophosphorus chemistry, as it activates the phosphorus center for subsequent reactions. researchgate.net Reagents like oxalyl chloride, phosgene, and phosphorus pentachloride are often used to generate the reactive phosphonochloridate intermediate from a more stable phosphonate (B1237965) precursor. researchgate.netencyclopedia.pub

Synthesis of Phosphonopeptides

Phosphonopeptides are crucial analogues of natural peptides where an amide bond is replaced by a phosphonamidate or phosphonate linkage. nih.govbeilstein-journals.org They are widely studied as enzyme inhibitors, haptens for catalytic antibodies, and antibacterial agents due to their structural similarity to the tetrahedral transition states of peptide bond hydrolysis. encyclopedia.pubnih.gov Alkyl N-protected aminoalkylphosphonochloridates are general and widely used reagents for the synthesis of these important peptide mimics. encyclopedia.pubnih.gov

A primary and extensively applied method for creating phosphonopeptides involves the phosphonylation of amino acid or peptide esters. nih.govmdpi.com In this reaction, an N-protected aminoalkylphosphonochloridate, such as a derivative of this compound, is reacted with the free amino group of an amino acid or peptide ester. nih.gov This condensation reaction directly forms the key phosphonamidate linkage. mdpi.com For example, novel inhibitors of the VanX enzyme, which is involved in vancomycin (B549263) resistance in bacteria, were synthesized by coupling N-Cbz protected methyl 1-aminoethylphosphonochloridate with methyl D-alaninate. encyclopedia.pub Similarly, O-Phenyl phosphonamidates, designed as potential inhibitors for serine proteases, are synthesized from phenyl N-Cbz 1-amino(phenyl)methylphosphonochloridate and an appropriate amino ester like methyl L-valinate. encyclopedia.pubmdpi.com

The requisite phosphonochloridates are typically prepared from dialkyl phosphonates using chlorinating agents like phosphorus pentachloride (PCl₅) or from phosphonic monoesters using milder reagents like thionyl chloride or oxalyl chloride, the latter being preferred when more complex and sensitive functional groups are present. encyclopedia.pubnih.gov

Table 1: Examples of Phosphonylation Reactions

Phosphonochloridate PrecursorAmino/Peptide EsterResulting Phosphonopeptide TypeReference
N-Cbz methyl 1-aminoethylphosphonochloridateMethyl D-alaninateVanX enzyme inhibitor encyclopedia.pub
Phenyl N-Cbz 1-amino(phenyl)methylphosphonochloridateMethyl L-valinateSerine protease inhibitor encyclopedia.pubmdpi.com
Methyl N-Fmoc 1-aminoethylphosphonochloridateDibenzyl D-glutamate toluenesulfonateMuramyl dipeptide (MDP) analogue encyclopedia.pub

Solid-phase synthesis offers a powerful and efficient methodology for constructing phosphonopeptides, allowing for easier purification and the assembly of longer peptide chains. nih.govnih.gov In this approach, a peptide is assembled on a solid resin support using standard strategies like the Fmoc/tBu protocol. nih.gov At the desired position, a residue with a free hydroxyl or amino group is phosphonylated. For instance, tyrosine-containing peptides have been synthesized on a resin, followed by selective deprotection of the tyrosine's hydroxyl group and subsequent phosphonylation to create phosphotyrosyl peptide mimics. nih.gov Similarly, model peptides containing serine or threonine have been assembled on a solid phase, and their side-chain hydroxyl groups were phosphitilated or phosphonylated to yield H-phosphonopeptides and methylphosphonopeptides, respectively. nih.gov This method has proven to produce phosphonopeptides in high yields and purities (often >80-90%). nih.govnih.gov

The formation of the phosphonamidate bond (P-N) is the cornerstone of phosphonopeptide synthesis. mdpi.com The most direct route to this linkage is the reaction between an N-protected aminoalkylphosphonochloridate and an amino/peptide ester. nih.govresearchgate.net This reaction is a type of phosphonylation where the nitrogen atom of the amino ester acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonochloridate and displacing the chloride leaving group. encyclopedia.pubmdpi.com This method is highly versatile and has been adapted for a wide range of amino acid side chains and protecting groups. encyclopedia.pub Alternative strategies for forming the phosphonamidate bond include the condensation of phosphonic monoesters with amino esters using coupling reagents (e.g., DPPA, PyBop), and pseudo four-component condensation reactions. mdpi.comnih.govresearchgate.net However, the phosphonochloridate method remains one of the most general and widely applied techniques. encyclopedia.pubnih.gov

Formation of Beta-Ketophosphonates

Beta-ketophosphonates are versatile synthetic intermediates, most notably for their use in the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated compounds. organic-chemistry.orgdiva-portal.org A general and high-yielding procedure for preparing β-ketophosphonates involves the condensation of an ester with a phosphonate. organic-chemistry.org The key step is the reaction of an ester with the lithium salt of a phosphonate, such as dimethyl methanephosphonate. researchgate.netmdpi.com

The synthesis typically proceeds by deprotonating the phosphonate (e.g., dimethyl methylphosphonate) with a strong base like lithium diisopropylamide (LDA) at low temperatures (0 °C to -78 °C) to generate the phosphonate carbanion. organic-chemistry.org This nucleophilic carbanion then attacks the carbonyl group of an ester, leading to the formation of the β-ketophosphonate after an acyl substitution. This method is operationally simple, scalable, and tolerates a variety of functional groups on the ester. organic-chemistry.org It has been successfully applied in the synthesis of key intermediates for prostaglandin (B15479496) analogues, where a bicyclo[3.3.0]octene scaffold was incorporated into the molecule. mdpi.comnih.gov

Table 2: General Synthesis of β-Ketophosphonates

Reactant 1 (Phosphonate)Reactant 2 (Ester)BaseProductApplicationReference
Dimethyl methanephosphonateVarious structurally diverse estersLithium diisopropylamide (LDA)β-KetophosphonateGeneral synthesis, HWE precursors organic-chemistry.org
Dimethyl methanephosphonateBicyclo[3.3.0]octene-based esterLithium salt of phosphonateBicyclic β-ketophosphonateProstaglandin analogue synthesis mdpi.comnih.gov

Utility in Horner–Wittig and Horner–Wadsworth–Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.orgorganic-chemistry.org Beta-ketophosphonates, synthesized as described above, are the key nucleophilic components in this reaction. diva-portal.orgorganicchemistrydata.org

The reaction mechanism begins with the deprotonation of the β-ketophosphonate by a base (e.g., NaH, NaOMe, BuLi) to form a stabilized phosphonate carbanion. organic-chemistry.org This carbanion is more nucleophilic than the analogous ylides used in the standard Wittig reaction and readily reacts with a wide range of aldehydes and ketones. organicchemistrydata.org The nucleophilic addition of the carbanion to the carbonyl compound forms an oxaphosphetane intermediate, which then collapses to yield the alkene and a water-soluble dialkylphosphate salt, simplifying product purification. organic-chemistry.orgwpmucdn.com A significant advantage of the HWE reaction is its tendency to produce (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.com This stereoselectivity can be influenced by reaction conditions and the structure of the phosphonate, with certain modifications (e.g., Still-Gennari conditions) allowing for the selective formation of (Z)-alkenes. nrochemistry.com

Derivatization for Functionalization and Advanced Molecular Scaffolds

The primary utility of this compound in derivatization lies in its reaction with nucleophiles. The phosphorus-chlorine bond is readily cleaved upon attack by heteroatom nucleophiles, making it a cornerstone reagent for creating phosphonate esters, phosphonamidates, and their thio-analogues. These reactions provide a direct pathway to functionalize molecules with the methylphosphonate group, which can significantly alter the parent molecule's chemical and physical properties.

This compound and its close analogue, methylphosphonic dichloride, are effective reagents for the chemical modification of heterocyclic systems, particularly those containing nucleophilic nitrogen or oxygen atoms. The introduction of a methylphosphonate group can create analogues of biologically important molecules, such as nucleotides.

A key application is the phosphonylation of protected deoxyribonucleosides, which contain heterocyclic bases like thymine (B56734) and adenine. In these reactions, the hydroxyl group at the 3'-position of the sugar moiety acts as a nucleophile, attacking the electrophilic phosphorus center of methylphosphonic dichloride to form a protected deoxyribonucleoside 3'-methylphosphonochloridate intermediate. researchgate.net This reactive intermediate can then be used to build oligonucleoside methylphosphonates, which are analogues of natural DNA. researchgate.net The nitrogen atoms within the heterocyclic bases themselves, such as in imidazole (B134444), are also potent nucleophiles capable of reacting with phosphorus electrophiles. rsc.org Kinetic studies on the reaction of imidazole with activated esters show that imidazole readily attacks electrophilic centers, a reactivity that extends to phosphonochloridates. rsc.org This reactivity allows for the direct N-phosphonylation of imidazole and other N-heterocycles, providing a route to novel heterocyclic phosphonates.

Table 1: Representative Phosphonylation of Nucleosides using Methylphosphonic Dichloride

Substrate (Protected Nucleoside)ReagentProductReaction TimeRef.
5'-O-DimethoxytritylthymidineMethylphosphonic dichlorided-[(MeO)₂Tr]T-3'-p(Me)Cl< 60 min researchgate.net
Protected DeoxyadenosineMethylphosphonic dichlorideProtected Deoxyadenosine-3'-methylphosphonochloridate< 60 min researchgate.net
Protected DeoxyguanosineMethylphosphonic dichlorideProtected Deoxyguanosine-3'-methylphosphonochloridate< 60 min researchgate.net
Protected DeoxycytidineMethylphosphonic dichlorideProtected Deoxycytidine-3'-methylphosphonochloridate< 60 min researchgate.net

This interactive table summarizes the phosphonylation reaction of various protected nucleosides, highlighting the utility of methylphosphonic dichloride as a precursor to methylphosphonochloridate intermediates in oligonucleotide synthesis.

The reactivity of the P-Cl bond in this compound makes it a versatile tool for general derivatization in organic synthesis. The fundamental reaction involves the nucleophilic substitution at the phosphorus center by a wide range of nucleophiles. This strategy is broadly employed to introduce the methylphosphonate group onto various molecular backbones.

Reaction with Alcohols and Phenols: Alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to yield the corresponding methylphosphonate esters. This is a common method for creating organophosphate analogues.

Reaction with Amines: Primary and secondary amines readily react to form N-substituted methylphosphonamidates. This reaction is fundamental in the synthesis of phosphonamidate peptides and other complex nitrogen-containing organophosphorus compounds.

Reaction with Thiols: Thiols can be used as nucleophiles to generate methylphosphonothiolate (B1215451) esters, which are sulfur analogues of phosphonate esters.

These derivatization strategies are crucial for creating a diverse library of organophosphorus compounds from simple precursors. The resulting phosphonate derivatives are often used as intermediates for more complex syntheses or as the final target molecules in medicinal chemistry and materials science.

Applications in the Synthesis of Advanced Materials (Focus on chemical role, not material properties/performance)

This compound is a valuable precursor for the synthesis of advanced materials, primarily due to its ability to covalently incorporate phosphorus into a polymer matrix or onto a material's surface. Its chemical role is typically that of a monofunctional reactant for grafting or surface modification, or as a building block in polymerization.

One significant application is in the synthesis of flame-retardant materials. The incorporation of phosphorus-containing moieties is a well-established strategy for enhancing the fire resistance of polymers. This compound can be used to chemically graft methylphosphonate groups onto the surface of polymers that possess reactive functional groups, such as the hydroxyl groups in cellulose (B213188) or the amine groups in polyamides. nih.govnih.gov This surface modification is achieved through the reaction of the P-Cl group with the polymer's nucleophilic sites, forming a stable covalent bond. scirp.orgosti.gov

For example, in the modification of cotton (a cellulose polymer), the surface hydroxyl groups can act as nucleophiles, reacting with this compound to create a surface layer of cellulose methylphosphonate. This chemical modification permanently tethers the flame-retardant phosphorus element to the fabric. nih.gov Similarly, it can be used to modify other polymers through graft polymerization techniques, where it reacts with initiation sites on a polymer backbone. scirp.org The chemical role of this compound in these processes is to act as a "grafting-to" agent, providing a highly efficient route to functionalize a pre-existing material with specific phosphorus-containing groups. osti.gov

Table 2: Chemical Role of this compound in Material Synthesis

Application AreaMaterial SubstrateChemical Role of ReagentResulting Chemical LinkageRef.
Flame RetardancyCellulose (e.g., Cotton)Surface grafting agentPhosphonate Ester (Cellulose-O-P(O)(CH₃)O-) nih.gov
Flame RetardancyPolyamide 6Co-monomer or grafting agentPhosphonamidate (-NH-P(O)(CH₃)O-) nih.gov
Functional CoatingsFunctionalized PMMASurface modification agentPhosphonate Ester or Amide researchgate.netresearchgate.net
Polymer SynthesisDiols or DiaminesChain terminator/end-capping agentPhosphonate Ester or Amide nih.gov

This interactive table illustrates the specific chemical function of this compound in the synthesis and modification of various advanced materials.

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of methyl methylphosphonochloridate by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ³¹P, within a magnetic field.

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals, corresponding to the two different methyl groups: one bonded directly to the phosphorus atom (P-CH₃) and the other bonded to the phosphonyl group via an oxygen atom (O-CH₃). A key feature is the coupling of these protons to the spin-active ³¹P nucleus, which splits each signal into a doublet.

Expected ¹H NMR Spectral Data for this compound

Signal Assignment Expected Chemical Shift (δ) (ppm) Multiplicity Coupling Constant
P-CH₃ ~1.8 - 2.0 Doublet ²JP-H
O-CH₃ ~3.7 - 3.9 Doublet ³JP-H

Carbon-13 (¹³C) NMR spectroscopy identifies the carbon skeleton of the molecule. In this compound, two signals are anticipated, one for each of the unique carbon atoms of the methyl groups. libretexts.org Similar to ¹H NMR, the coupling between the ¹³C and ³¹P nuclei results in the splitting of these signals into doublets, with the magnitude of the coupling constant being larger for the directly attached carbon (¹JP-C) than for the carbon separated by an oxygen atom (²JP-C). The carbon attached to the highly electronegative oxygen atom (O-CH₃) is expected to appear at a higher chemical shift (downfield) compared to the carbon directly bonded to phosphorus (P-CH₃). libretexts.orgrsc.org

Expected ¹³C NMR Spectral Data for this compound

Signal Assignment Expected Chemical Shift (δ) (ppm) Multiplicity Coupling Constant
P-C H₃ ~15 - 20 Doublet ¹JP-C
O-C H₃ ~50 - 55 Doublet ²JP-C

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds, providing direct information about the chemical environment, connectivity, and oxidation state of the phosphorus atom. researchgate.net Since this compound contains a single, unique phosphorus atom in a pentavalent oxidation state [P(V)], its proton-decoupled ³¹P NMR spectrum will exhibit a single sharp resonance. The chemical shift of this signal is characteristic of a phosphonochloridate environment. For comparison, the closely related compound ethyl methylphosphonochloridate shows a ³¹P chemical shift in this region, providing a strong reference point for structural confirmation. spectrabase.com

Expected ³¹P NMR Spectral Data for this compound

Nucleus Expected Chemical Shift (δ) (ppm) Reference Standard
P (O)(CH₃)(OCH₃)Cl ~ +35 to +45 85% H₃PO₄

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing organophosphorus compounds, often allowing for the detection of the intact molecule with minimal fragmentation. dtic.milnih.gov When analyzed by ESI-MS in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the solvent system and sample purity. chemrxiv.org At higher sampling cone voltages, in-source fragmentation can be induced to provide structural information. dtic.mil

Expected ESI-MS Data for this compound

Ion Species Description Expected Mass-to-Charge Ratio (m/z)
[M+H]⁺ Protonated Molecule ~129
[M+Na]⁺ Sodiated Adduct ~151

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other potential structures with the same nominal mass. For this compound, HRMS would be used to experimentally verify its exact mass, which has been calculated to be 127.9793941 Da. nih.gov This confirmation of the elemental formula C₂H₆ClO₂P is a critical step in the definitive identification of the compound.

HRMS Data for this compound

Parameter Value Source
Molecular Formula C₂H₆ClO₂P -
Calculated Exact Mass 127.9793941 Da nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the various functional groups. The most prominent feature would be the strong P=O stretching vibration, typically observed in the region of 1250-1300 cm⁻¹. The P-Cl stretch would appear at a lower frequency, generally in the 450-600 cm⁻¹ range. The P-O-C and C-H stretching and bending vibrations would also be present and provide further confirmation of the structure.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Type
P=O stretch1250 - 1300IR (strong), Raman (weak)
P-O-C stretch1000 - 1050IR, Raman
C-H stretch (methyl)2850 - 3000IR, Raman
P-Cl stretch450 - 600IR, Raman

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov Given the reactive nature of the P-Cl bond, HPLC would be a suitable method for the analysis of this compound, provided appropriate conditions are chosen to minimize on-column degradation.

A reversed-phase HPLC method would likely be employed, using a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution for organophosphorus compounds. Detection could be achieved using a UV detector, as the phosphoryl group provides some UV absorbance, or more sensitively and selectively by coupling the HPLC to a mass spectrometer (LC-MS).

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. The analysis of this compound and related compounds by GC often involves specific columns and detectors to achieve the necessary sensitivity and selectivity.

Research Findings:

The direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is a frequently employed strategy for related, more polar phosphonic acids to enhance volatility and thermal stability. mdpi.com Common derivatization methods include methylation and silylation. mdpi.com For instance, methylation using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) converts polar phosphonic acids into their more volatile methyl esters, which are more amenable to GC analysis. mdpi.com

For the chromatographic separation, capillary columns with a variety of stationary phases are utilized. A 5% phenyl methyl siloxane stationary phase is a common choice for the analysis of a broad range of organophosphorus compounds, offering good thermal stability. nih.gov For more polar analytes, such as the hydrolysis products of this compound, specialized columns like the CP-FFAP (polyethylene glycol modified with acid) are effective as they are designed for the analysis of polar compounds like organic acids without derivatization. researchgate.net

Detection is a critical aspect of the GC analysis of these compounds. Mass spectrometry (MS) is a powerful tool used in conjunction with GC (GC-MS), providing structural information for definitive identification. researchgate.netnih.gov Electron ionization (EI) is a common ionization technique, and the resulting mass spectra can be compared against spectral libraries like the NIST or the OPCW Central Analytical Database for verification. mdpi.com For enhanced sensitivity, particularly in complex matrices, detectors that are selective for phosphorus, such as the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD), are often employed. nih.gov

A study on the GC-MS analysis of di-isopropyl methyl phosphonate (B1237965) (DIMP), a simulant for sarin, utilized a TG-5 SilMS stationary phase column (30 m × 0.25 mm × 0.25 μm) with a temperature program from 60 to 110 °C, resulting in a retention time of approximately 8.5 minutes. mdpi.com This provides an example of typical GC conditions that could be adapted for this compound.

Interactive Data Table: Illustrative GC Parameters for Organophosphorus Compound Analysis

ParameterSettingRationale/Application
Column Type Capillary ColumnHigh resolution and efficiency.
Stationary Phase 5% Phenyl Methyl SiloxaneGeneral purpose for a wide range of organophosphorus compounds. nih.gov
CP-FFAPSuitable for polar analytes, including acid degradation products, often without derivatization. researchgate.net
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°CA typical temperature program to separate compounds with varying boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Detector Mass Spectrometer (MS)Provides structural information for identification. nih.gov
Flame Photometric Detector (FPD)Selective and sensitive for phosphorus-containing compounds. nih.gov
Nitrogen-Phosphorus Detector (NPD)Highly selective for nitrogen and phosphorus, offering excellent sensitivity. nih.gov
Derivatization Silylation (e.g., with BSTFA) or Methylation (e.g., with diazomethane)Often required for polar hydrolysis products to increase volatility and thermal stability. mdpi.com

Separation of Diastereomers and Enantiomers

This compound possesses a chiral phosphorus center. If the molecule contains another chiral center, it can exist as a mixture of diastereomers and enantiomers. The separation and quantification of these stereoisomers are crucial as they can exhibit different biological activities.

Research Findings:

The separation of enantiomers and diastereomers of organophosphorus compounds is typically achieved using chiral gas chromatography. This can be done through two main approaches: direct and indirect methods.

The direct method involves the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. Cyclodextrin-based CSPs are widely used for this purpose. gcms.czchromatographyonline.com These are macromolecules with a chiral cavity that can include one enantiomer more strongly than the other, resulting in different retention times. Various derivatized cyclodextrins are available, offering a range of selectivities for different classes of chiral compounds. gcms.czchromatographyonline.comresearchgate.net For instance, the separation of the four stereoisomers of the nerve agent soman, which has two chiral centers, has been successfully achieved using chiral gas chromatography, demonstrating the feasibility of this approach for complex organophosphorus compounds. lumenlearning.comlibretexts.org

The indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. sci-hub.se However, the direct method using a CSP is often preferred as it is less laborious and avoids potential kinetic resolution issues during the derivatization step. uni-muenchen.de

For compounds with multiple chiral centers, like certain organophosphorus nerve agents, the separation can be complex. lumenlearning.comlibretexts.org The number of possible stereoisomers is 2^n, where n is the number of chiral centers. lumenlearning.comlibretexts.org The separation of all stereoisomers often requires careful optimization of the chromatographic conditions, including the choice of the chiral stationary phase and the temperature program.

Interactive Data Table: Approaches for Chiral Separation of Organophosphorus Compounds

TechniquePrincipleKey Considerations
Direct Chiral GC Use of a Chiral Stationary Phase (CSP) to selectively interact with enantiomers.- CSP Selection: Cyclodextrin-based phases are common. The specific derivative (e.g., permethylated, acetylated) influences selectivity. gcms.czchromatographyonline.comresearchgate.net - Temperature Optimization: Lower temperatures often enhance enantioselectivity. - Column Length: Longer columns can improve resolution.
Indirect Chiral GC Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.- Chiral Reagent Purity: The derivatizing agent must be enantiomerically pure. - Reaction Conditions: The reaction should proceed to completion without racemization or kinetic resolution. sci-hub.se - Analyte Functional Groups: Requires a suitable functional group on the analyte for derivatization.

Computational and Theoretical Investigations of Methyl Methylphosphonochloridate Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to predict molecular geometries, reaction pathways, and various spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to map out the potential energy surfaces of chemical reactions involving organophosphorus compounds. For molecules like MMPC, DFT studies are crucial for elucidating reaction mechanisms, particularly hydrolysis and nucleophilic substitution, which are key processes in their chemistry and detoxification.

Studies on the nerve agent Sarin, a structural analog of MMPC, show that its phosphonylation of the enzyme acetylcholinesterase proceeds via a two-step addition-elimination mechanism. acs.org The initial nucleophilic attack is the rate-determining step, leading to a transient trigonal bipyramidal intermediate. acs.orgnih.gov DFT calculations have been used to model this process, showing that the presence of solvent (water) can lower the energy barriers for reaction compared to the gas phase. nih.gov

Similarly, the hydrolysis mechanism of agents like VX and Sarin has been investigated, revealing the product distribution is highly dependent on the basicity of the reaction medium. rsc.org For MMPC, a similar mechanism is expected where a nucleophile (e.g., a water or hydroxide (B78521) ion) attacks the electrophilic phosphorus center. This leads to the formation of a five-coordinate intermediate, followed by the departure of the chloride leaving group. DFT calculations can precisely model the energetics of this pathway. For instance, analysis of related phosphine (B1218219) oxides shows that the LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the phosphorus atom's substituents, indicating the likely site of nucleophilic attack. imist.ma

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon HF by adding electron correlation effects, with MP2 (second-order) being a common and cost-effective level of theory. wikipedia.org

Table 1: Representative Ab Initio Calculated Geometries for Phosphoryl Compounds
ParameterPOF₃ (MP2/6-311++G(d,p))POCl₃ (MP2/6-311++G(d,p))
Bond Length (Å)
P=O1.4491.464
P-X1.5272.001
**Bond Angle (°) **
X-P-X100.6102.8
O=P-X117.4115.4
Data derived from studies on analogous phosphoryl halides. Source: conicet.gov.ar

A central goal of mechanistic studies is to identify the transition state (TS)—the highest energy point along a reaction coordinate—and calculate its energy relative to the reactants. This energy difference is the activation barrier (or activation energy), which governs the reaction rate. Computational chemists use algorithms to locate the TS structure and verify it by frequency analysis (a true TS has exactly one imaginary frequency).

For reactions involving organophosphorus compounds like Sarin, DFT calculations have successfully determined the activation barriers for key steps. The phosphonylation of acetylcholinesterase, for example, involves a rate-determining nucleophilic addition with a calculated energy barrier. nih.gov Studies on the unimolecular decomposition of the nerve agent VX have also used computational methods to identify competing reaction pathways and their associated activation barriers, finding that the decomposition is dominated by a specific H-transfer reaction. ox.ac.uk These approaches are directly applicable to MMPC to predict its stability and reactivity in various chemical processes, such as its reaction with decontaminating agents or its thermal decomposition.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

For organophosphorus compounds, the HOMO is often located on the lone pairs of oxygen or other heteroatoms, while the LUMO is typically an antibonding orbital (σ*) associated with the phosphorus-leaving group bond (P-Cl in the case of MMPC). imist.ma This indicates that the phosphorus center is the primary electrophilic site for nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For MMPC, an MEP map would show a strong positive potential around the phosphorus atom, reinforcing its role as the electrophilic center.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations
DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηReciprocal of hardness; high softness implies high reactivity.
Electronegativity (χ) χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω) ω = (χ²) / (2η)A measure of electrophilic power.
Source: mdpi.com

Molecular Dynamics (MD) Simulations (General, potentially applicable to solvent effects)

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In MD, atoms are treated as classical particles, and their interactions are described by a force field. This allows for the simulation of much larger systems (thousands to millions of atoms) and longer timescales (nanoseconds to microseconds) than QM methods.

MD simulations are particularly valuable for studying solvent effects and the behavior of molecules in solution. For organophosphorus compounds, MD studies have been conducted to model their solvation and diffusion in water. nih.gov These simulations reveal complex structures at the molecular scale due to the interplay between the hydrophobic (e.g., alkyl groups) and hydrophilic (e.g., phosphoryl group) parts of the molecule. nih.gov MD can also be used to study the interaction of agents like MMPC with materials, such as protective membranes or the active sites of metal-organic frameworks (MOFs) used for decontamination. nih.gov

Force Field Development for Organophosphorus Systems

The accuracy of MD simulations depends entirely on the quality of the force field (FF) used to describe the potential energy of the system. A force field is a set of parameters and equations that define bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).

Developing accurate force fields for organophosphorus compounds is a critical and active area of research. nih.gov Because these compounds are often not included in standard biological or general-purpose force fields, specific parameterization is required. This process typically involves:

Performing high-level ab initio or DFT calculations on the molecule and its fragments to obtain data on geometries, charge distributions, and torsional energy profiles.

Fitting the force field parameters (e.g., partial atomic charges, van der Waals parameters, dihedral terms) to reproduce the quantum mechanical data as well as experimental data for bulk properties like liquid density and enthalpy of vaporization.

Several force fields, including the generalized Amber force field (GAFF) and TraPPE-UA, have been developed and tested for Sarin and its simulants like dimethyl methylphosphonate (B1257008) (DMMP). nih.govosti.govconsensus.app Validation studies compare the results of MD simulations using the new FF against known experimental values to ensure its accuracy. nih.gov The development of robust and transferable force fields is essential for reliable simulations of MMPC and related compounds in complex biological or material environments.

Predictive Modeling for Stereoselectivity and Reaction Outcomes

The prediction of stereoselectivity and reaction outcomes for organophosphorus compounds, including methyl methylphosphonochloridate, has become an increasingly accessible goal with the advent of sophisticated computational and machine learning techniques. nih.govarxiv.org Historically, many asymmetric catalysis processes followed a trial-and-error approach due to the minute energetic differences that determine the success or failure of a stereoselective reaction. arxiv.org Modern predictive modeling, however, aims to provide a quantitative understanding of these reactions by building models that can forecast the enantioselectivity based on a variety of reaction parameters. nih.gov

This compound possesses a stereogenic phosphorus (V) center, making it a chiral molecule. colab.ws Consequently, its reactions with other chiral or prochiral molecules can lead to the formation of diastereomeric products. The stereochemical course of nucleophilic substitution at such tetracoordinate phosphorus centers is complex and can proceed with either inversion or retention of configuration, depending on factors like the nature of the entering and leaving groups, the solvent, and other reaction conditions. nih.gov

Predictive models for such reactions often employ machine learning algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). nih.gov These models are trained on large datasets of experimental results. For a reaction involving this compound, the input features for such a model would include descriptors for the substrate, the nucleophile, the solvent, and any catalyst used. These descriptors can be quantum chemical parameters, steric parameters, and various molecular fingerprints that encode structural information. The model then learns the complex, often non-linear relationships between these features and the observed stereoselectivity (e.g., enantiomeric excess, ee) or reaction yield. nih.govresearchgate.net

For instance, a model could be trained to predict the enantiomeric excess for the reaction of this compound with a series of chiral alcohols. The model would learn how variations in the structure of the alcohol and the reaction conditions affect the stereochemical outcome at the phosphorus center. The goal is to create a model that can accurately predict the outcome for new, untested reactants, thereby guiding experimental efforts toward desired products and minimizing resource-intensive screening. nih.gov

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the stereochemical outcome of a reaction involving this compound.

Reactant (Nucleophile)SolventTemperature (°C)CatalystCatalyst Loading (mol%)Predicted Enantiomeric Excess (%) (R-isomer)
(R)-2-ButanolToluene0None015
(S)-2-ButanolToluene0None0-15
(R)-2-ButanolDichloromethane0DMAP545
(S)-2-ButanolDichloromethane0DMAP5-45
(R)-PhenylethanolTetrahydrofuran-20Chiral Amine A1085
(S)-PhenylethanolTetrahydrofuran-20Chiral Amine A10-85
(R)-PhenylethanolTetrahydrofuran-20Chiral Amine B10-70
(S)-PhenylethanolTetrahydrofuran-20Chiral Amine B1070

These predictive frameworks are moving beyond simple predictions to offer deeper mechanistic insights, helping chemists to understand the subtle non-covalent interactions that govern stereoselectivity in organophosphorus chemistry. researchgate.netacs.org

Application in Autonomous Chemical Discovery Systems

Autonomous chemical discovery systems, often referred to as "robot chemists," represent a paradigm shift in chemical research, integrating robotics, artificial intelligence, and analytical instrumentation to perform experiments, analyze data, and make decisions without human intervention. youtube.comnih.gov These systems can navigate vast and complex chemical reaction spaces to discover new molecules, materials, and reactions. nih.govresearchgate.net

This compound, as a reactive chemical building block, is an ideal candidate for use in such autonomous platforms. Its P-Cl bond is readily cleaved, allowing for the introduction of the methylphosphonate moiety into a wide array of molecules through reactions with nucleophiles like alcohols, amines, and thiols. This reactivity can be harnessed by an autonomous system to rapidly generate libraries of novel organophosphorus compounds.

In a hypothetical autonomous discovery workflow, a system could be tasked with finding a new phosphorylation agent with specific properties. The system's algorithm could identify this compound from a database of available reagents due to its reactive phosphonochloridate group. The robot would then execute a series of experiments based on a design-of-experiment algorithm. youtube.com It might systematically react this compound with a diverse set of nucleophiles under various conditions (e.g., different solvents, temperatures, and catalysts).

The outcomes of these reactions would be analyzed in real-time using integrated techniques like mass spectrometry and NMR spectroscopy. The data generated would feed back into a machine learning model, which would learn the structure-activity or structure-property relationships for the newly synthesized compounds. researchgate.net This closed-loop, "design-make-test-analyze" cycle allows the system to learn from its results and intelligently select the next set of experiments to perform, accelerating the discovery process. researchgate.net For example, if the goal is to discover a novel inhibitor for a specific enzyme, the system would screen the newly created organophosphorus compounds for biological activity and use the results to guide the synthesis of the next generation of candidate molecules. arxiv.org

The integration of versatile reagents like this compound into autonomous discovery platforms holds the potential to significantly accelerate the exploration of chemical space, leading to the rapid development of new functional molecules, from pharmaceuticals to materials. arxiv.org

Future Perspectives in Methyl Methylphosphonochloridate Research

Development of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of phosphonochloridates often involves harsh chlorinating agents like phosphorus pentachloride or thionyl chloride. researchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic routes.

A significant area of development is the use of catalysis to make existing processes more efficient and less wasteful. For instance, the chlorination of dimethyl methylphosphonate (B1257008) with thionyl chloride can be catalyzed by various amines or inorganic halides, improving yields and reaction conditions. researchgate.netwikipedia.org Research into novel catalysts, such as those based on earth-abundant metals or organocatalysts, could further reduce the environmental impact. frontiersin.org

Enzymatic catalysis represents a frontier in sustainable synthesis. While direct enzymatic synthesis of methyl methylphosphonochloridate is not established, related processes, such as the enzyme-catalyzed synthesis of phosphonopeptides, demonstrate the potential of biocatalysis in forming phosphorus-containing bonds. researchgate.net Alkaline phosphatase, for example, has been used to catalyze the reaction between 1-aminomethylphosphonate and amino acid esters. researchgate.net Future work could explore engineered enzymes or artificial metalloenzymes to catalyze the specific chlorination or phosphorylation steps required, moving away from traditional stoichiometric reagents.

Exploration of Unconventional Reactivity Modes

Beyond traditional nucleophilic substitution at the phosphorus center, researchers are exploring novel ways to utilize the reactivity of this compound and its analogs. This includes harnessing their potential in complex cyclization reactions and employing novel catalytic systems.

One promising area is the development of one-pot, multi-component reactions that build molecular complexity rapidly. For example, allylphosphonochloridates have been shown to react with primary amines in a single operation involving both N-P bond formation and an intramolecular aza-Michael cyclization to afford N,P-heterocycles like 1,2-azaphospholidines. oxinst.com This type of tandem reaction streamlines synthesis and improves atom economy. Exploring the scope of such cyclizations with this compound as a precursor could lead to new families of phosphorus-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The use of unconventional catalysts to mediate reactions is another key research direction. Gold(I) catalysis, for instance, has been used for the synthesis of phosphorus-based heterocycles through the cyclization of alkynes. mt.com Investigating the compatibility of this compound with such transition-metal-catalyzed processes could unlock new reaction pathways that are not accessible through traditional methods. Furthermore, developing strategies that proceed via alternative intermediates, such as phosphonochloridites followed by an oxidation step, can provide access to different product classes, like phosphonothiopeptides. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow reactors and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The high reactivity and potential instability of phosphonochloridates make them ideal candidates for flow chemistry, where small reaction volumes and precise control over temperature and residence time can mitigate safety risks and improve product purity. rsc.orgfrontiersin.org

Flow chemistry enables reactions to be performed under conditions that are difficult to achieve in batch reactors, such as elevated temperatures and pressures, often leading to dramatically reduced reaction times. frontiersin.orgarxiv.org For the synthesis of phosphonates, microfluidic reactors have demonstrated the ability to produce high-purity products with high yields by ensuring rapid mixing and superior heat transfer, thus minimizing the formation of by-products. frontiersin.org This approach can be directly translated to the synthesis and subsequent reactions of this compound.

Furthermore, flow reactors can be linked in sequence to perform multistep syntheses without isolating intermediates. arxiv.orgyoutube.com This is particularly advantageous for unstable compounds like phosphonochloridates. rsc.org A flow system could be designed where this compound is generated in the first reactor and immediately consumed in a second reactor by a nucleophile, such as an alcohol or amine, which is fed into the stream. youtube.com This approach minimizes decomposition and reduces handling of the hazardous intermediate.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, represent the next step in this evolution. Such systems have already been developed for the rapid, on-demand synthesis of complex biomolecules like phosphorodiamidate morpholino oligomers (PMOs), which share synthetic challenges with other organophosphorus compounds. nih.gov Applying this technology to this compound would enable the rapid generation of compound libraries for screening purposes and facilitate process optimization through automated experimentation.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize and control the synthesis and reactions of a highly reactive intermediate like this compound, a deep understanding of reaction kinetics, mechanisms, and the evolution of species in real-time is essential. Process Analytical Technology (PAT) provides a framework for achieving this through the use of in-situ monitoring tools. wikipedia.orgmt.comlongdom.org

Spectroscopic techniques are at the heart of PAT. For phosphorus-containing compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. wikipedia.org Its high natural abundance and sensitivity make it ideal for tracking the consumption of starting materials and the formation of intermediates and products in real-time. oxinst.comnih.gov In-situ NMR can provide quantitative data on reaction kinetics and help identify transient species that would be missed by traditional offline analysis. researchgate.net

In-situ infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another valuable technique. It can be readily implemented in both batch and flow reactors via probe-based systems to monitor changes in functional groups. frontiersin.orgamericanpharmaceuticalreview.com For reactions involving this compound, FTIR can track the disappearance of the P-Cl bond and the appearance of new bonds (e.g., P-O or P-N), providing critical data for determining reaction endpoints and ensuring process stability. americanpharmaceuticalreview.com When coupled with flow chemistry, these real-time monitoring tools allow for precise control over the process, ensuring the collection of high-purity product and optimizing reaction conditions on the fly. americanpharmaceuticalreview.com Other techniques like Raman spectroscopy also offer similar capabilities for in-line analysis. longdom.orgamericanpharmaceuticalreview.com

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

A synergistic combination of experimental studies and computational modeling is a powerful strategy for gaining a profound understanding of reaction mechanisms. This dual approach is particularly valuable for the complex and often rapid reactions involving this compound.

Experimental techniques, including kinetic studies using the in-situ monitoring methods described previously, can map out the reaction progress and identify the influence of various parameters. longdom.orgamericanpharmaceuticalreview.com These experiments provide the empirical data that any proposed mechanism must explain. For example, control experiments can be designed to test for the presence of specific intermediates or to rule out alternative reaction pathways. researchgate.net

Complementing this, computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed exploration of potential reaction pathways at a molecular level. researchgate.net Researchers can calculate the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of a reaction. longdom.org This can reveal the lowest energy pathway, explain observed regioselectivity or stereoselectivity, and provide insights into the role of catalysts. For instance, computational studies have been used to elucidate the concerted, highly synchronous mechanism of cycloisomerization reactions catalyzed by phosphoric acids, providing a level of detail unattainable through experiments alone. longdom.org Applying these computational tools to the reactions of this compound can help rationalize its reactivity, predict the outcomes of new reactions, and guide the design of more efficient and selective synthetic methods.

Q & A

Q. What are the established synthetic routes for Methyl Methylphosphonochloridate, and how can researchers optimize reaction conditions?

Methodological Answer: this compound (CAS 1066-52-0) is typically synthesized via esterification of methylphosphonic acid derivatives. One common route involves reacting methylphosphonic acid with methanol in the presence of chlorinating agents (e.g., PCl₃ or SOCl₂). For example:

  • Step 1: React methylphosphonic acid with methanol to form methyl methylphosphonate.
  • Step 2: Chlorinate the intermediate using thionyl chloride (SOCl₂) under anhydrous conditions .

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via ³¹P NMR spectroscopy to confirm intermediate formation .
  • Purify via fractional distillation under reduced pressure to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm methyl group environments.
    • ³¹P NMR: Identify phosphorus chemical shifts (δ ~20–30 ppm for phosphonochloridates) .
  • Infrared Spectroscopy (IR): Detect P=O (~1250 cm⁻¹) and P-Cl (~550 cm⁻¹) stretches.
  • Mass Spectrometry (MS): Validate molecular ion peaks (m/z ~140–142 for C₂H₆ClO₂P⁺) .
  • Elemental Analysis: Verify purity (>95% required for reproducibility) .

Documentation Standards:

  • Report spectra with baseline resolution and assign all peaks (per IUPAC guidelines) .

Advanced Research Questions

Q. How can researchers assess the thermal and hydrolytic stability of this compound in solution?

Methodological Answer:

  • Thermal Stability:
    • Use differential scanning calorimetry (DSC) to measure decomposition temperatures.
    • Conduct accelerated aging studies (40–60°C) to simulate long-term storage .
  • Hydrolytic Stability:
    • Monitor degradation kinetics in aqueous buffers (pH 4–10) via ³¹P NMR.
    • Hydrolysis products (methyl methylphosphonic acid) can be quantified using ion chromatography .

Safety Note:

  • Perform stability tests in fume hoods with blast shields due to toxicity risks .

Q. What regulatory frameworks govern the use of this compound in academic research?

Methodological Answer:

  • Chemical Weapons Convention (CWC): Listed under Schedule 2B(4) as a precursor to toxic chemicals. Researchers must:
    • Declare stockpiles >100 mg to national authorities.
    • Obtain export licenses for international transfers .
  • Laboratory Safety Protocols:
    • Follow OSHA standards for handling corrosive/toxics (e.g., PPE, emergency showers).
    • Store in secondary containment with inert gas headspace .

Compliance Checklist:

  • Maintain a logbook documenting synthesis quantities and disposal methods .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting yields or reactivity)?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to evaluate literature discrepancies .
  • Experimental Replication:
    • Repeat reactions with identical conditions (solvent purity, temperature control).
    • Use internal standards (e.g., deuterated analogs) for spectroscopic calibration .
  • Statistical Analysis:
    • Apply ANOVA to compare yields across trials.
    • Report confidence intervals (95% CI) for reactivity data .

Example Workflow:

Identify outlier data points via Grubbs’ test.

Cross-validate with alternative techniques (e.g., GC-MS vs. NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.